REACTION_CXSMILES
|
OO.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][N:5]=1.Br[C:12]([F:19])([F:18])[C:13](OCC)=[O:14].S(=O)(=O)(O)O>CS(C)=O.O.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>[Br:10][C:7]1[CH:8]=[C:9]2[C:12]([F:19])([F:18])[C:13](=[O:14])[NH:3][C:4]2=[N:5][CH:6]=1 |f:6.7.8|
|
Name
|
|
Quantity
|
2.019 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
3.82 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.184 g
|
Type
|
catalyst
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
1.054 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc in hexanes
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)NC(C2(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.78 mmol | |
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 48.4% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |